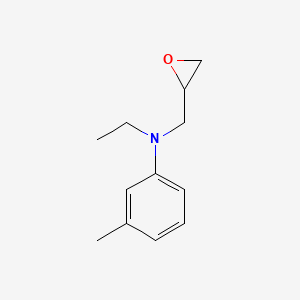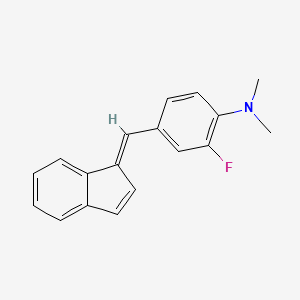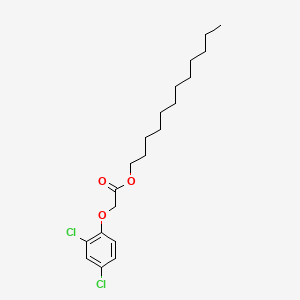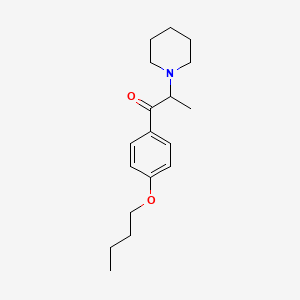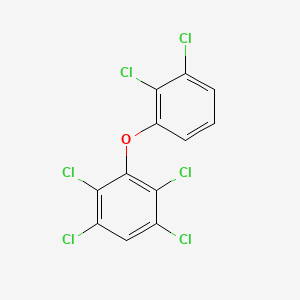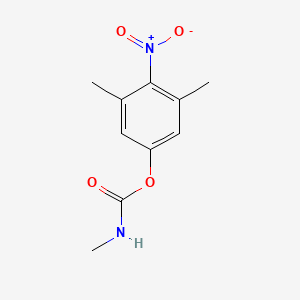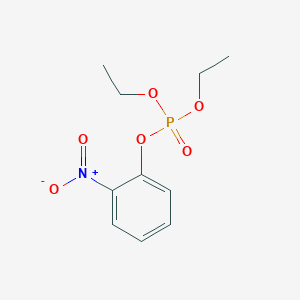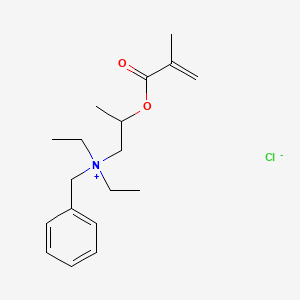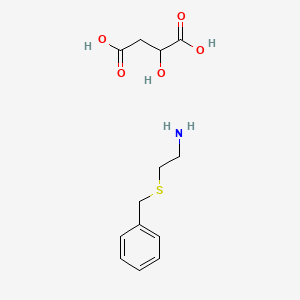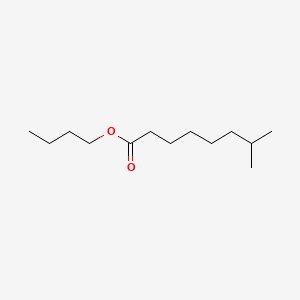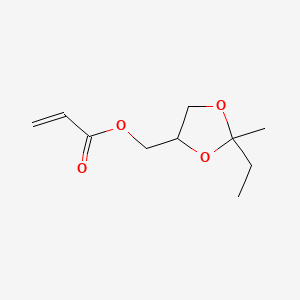
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as Vinyldioxolan, is an organic compound with the chemical formula C10H16O4. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and as an additive in polymers and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:
Reaction of 2-Ethyl-2-methyl-1,3-dioxolan-4-ol with 2-Chloropropionyl Chloride: This reaction occurs at a temperature of 0-5°C for 2-3 hours, resulting in the formation of 2-Ethyl-2-methyl-1,3-dioxolan-4-one.
Addition of Trimethylamine: The reaction mixture is then treated with trimethylamine at 0-5°C for 1 hour.
Separation and Purification: The product is separated using an ether layer, and the solvent is evaporated to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers used in coatings and adhesives.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction temperatures ranging from room temperature to reflux.
Major Products Formed
Polymers: Used in coatings and adhesives.
Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.
Carboxylic Acid and Alcohol: Products of hydrolysis.
Aplicaciones Científicas De Investigación
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 3-phenyl-, methyl ester:
Uniqueness
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolan ring, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring biocompatibility and controlled release .
Propiedades
Número CAS |
69701-99-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
VWAQEEYHYXPMHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)COC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


